molecular formula C6H4F2O4S2 B2510650 1,3-Benzenedisulfonyl difluoride CAS No. 7552-55-8

1,3-Benzenedisulfonyl difluoride

Cat. No.: B2510650
CAS No.: 7552-55-8
M. Wt: 242.21
InChI Key: VCINFPPPNNZOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzenedisulfonyl difluoride is an organic compound with the molecular formula C6H4F2O4S2. It is characterized by the presence of two sulfonyl fluoride groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of click chemistry.

Scientific Research Applications

1,3-Benzenedisulfonyl difluoride has several applications in scientific research:

Safety and Hazards

1,3-Benzenedisulfonyl difluoride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, eye protection, and face protection . In case of contact with skin or eyes, rinse with water and immediately call a poison center or doctor .

Future Directions

A recent paper published in Nature Energy reported the use of a self-assembled monolayer of electrochemically active molecules, including 1,3-benzenedisulfonyl fluoride, on the surface of copper current collectors . This approach was used to regulate the nanostructure and composition of the solid-electrolyte interphase (SEI) and the deposition morphology of lithium metal anodes . This research represents a promising direction for the future use of 1,3-benzenedisulfonyl difluoride in the development of high-performance lithium metal batteries under low-temperature and high-rate-charging conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenedisulfonyl difluoride can be synthesized through several methods. One common approach involves the reaction of 1,3-benzenedisulfonyl chloride with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the selective formation of the difluoride compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes. These processes may include photoredox catalysis, electrocatalysis, and transition-metal catalysis to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedisulfonyl difluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride groups are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl compounds.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

    Oxidizing Agents: Oxidizing agents like hydrogen peroxide are used for oxidation reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl fluoride
  • 1,2-Benzenedisulfonyl fluoride
  • 4-(Acetylamino)benzenesulfonyl fluoride
  • 3-(Chlorosulfonyl)benzoic acid

Uniqueness

1,3-Benzenedisulfonyl difluoride is unique due to the presence of two sulfonyl fluoride groups at the 1 and 3 positions on the benzene ring. This structural arrangement imparts distinct reactivity and makes it particularly useful in click chemistry applications. Compared to similar compounds, it offers a higher degree of functionalization and versatility in chemical synthesis .

Properties

IUPAC Name

benzene-1,3-disulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCINFPPPNNZOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7552-55-8
Record name benzene-1,3-disulfonyl difluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.